Butikacin
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Overview
Description
Butikacin is a semisynthetic aminoglycoside antibacterial compound. It is known for its activity against Gram-positive bacilli . The compound is derived from kanamycin A and has been modified to enhance its antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butikacin is synthesized through the acylation of kanamycin A with a specific side chain. . The reaction conditions typically include the use of solvents and catalysts to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the integrity of the compound and to minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Butikacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Butikacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by Gram-positive bacilli.
Mechanism of Action
Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis. As a result, non-functional or toxic proteins are produced, leading to bacterial cell death . The primary molecular targets are the ribosomal subunits, and the pathway involved is the inhibition of protein synthesis .
Comparison with Similar Compounds
Kanamycin A: The parent compound from which butikacin is derived.
Amikacin: Another aminoglycoside antibiotic with similar antibacterial properties.
Gentamicin: A related aminoglycoside with a broader spectrum of activity.
Uniqueness of this compound: this compound is unique due to its specific modifications that enhance its activity against Gram-positive bacilli. Unlike kanamycin A, this compound has an added amino-hydroxybutyl group, which improves its antibacterial efficacy. Compared to amikacin and gentamicin, this compound has a more targeted activity against certain bacterial strains .
Properties
CAS No. |
59733-86-7 |
---|---|
Molecular Formula |
C22H45N5O12 |
Molecular Weight |
571.6 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,2S,3S,4R,6S)-6-amino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[[(2S)-4-amino-2-hydroxybutyl]amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2/t7-,8-,9+,10+,11+,12-,13+,14+,15+,16-,17+,18-,19+,20-,21+,22+/m0/s1 |
InChI Key |
OCFOTEIMZBKQFS-DGMGPCKZSA-N |
SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC[C@H](CCN)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-N-((S)-4-amino-2-hydroxybutyl)-kanamycin butikacin butikacin sulfate, (S)-isomer UK-18892 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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